molecular formula C7H10O3 B3060449 (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS No. 38263-55-7

(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B3060449
CAS No.: 38263-55-7
M. Wt: 142.15 g/mol
InChI Key: UYLYISCHTFVYHN-HCWXCVPCSA-N
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Description

(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring

Mechanism of Action

Target of Action

Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a complex organic compound with potential biological activity Similar compounds have been found to inhibit protein phosphatases , suggesting that this could be a potential target.

Mode of Action

The mode of action of endo-7-Oxabicyclo(22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

The specific biochemical pathways affected by endo-7-Oxabicyclo(22Given its potential inhibitory effect on protein phosphatases , it may impact pathways regulated by these enzymes. Protein phosphatases play a crucial role in many cellular processes, including cell growth and division, gene expression, and signal transduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s bicyclic structure could potentially influence its bioavailability . Bicyclic compounds are often more resistant to metabolic breakdown, which could enhance their bioavailability and duration of action.

Result of Action

The specific molecular and cellular effects of endo-7-Oxabicyclo(22Inhibition of protein phosphatases could potentially disrupt normal cellular processes, leading to various downstream effects depending on the specific phosphatase and pathway involved .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph can influence the stability and activity of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of palladium-catalyzed reactions in industrial settings suggests potential scalability.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxirane ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and catalysts.

Comparison with Similar Compounds

Uniqueness: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and enzyme studies.

Properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYISCHTFVYHN-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38263-55-7, 38263-56-8
Record name 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 2
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 3
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 4
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 5
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 6
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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